(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Overview
Description
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and ethyl diazoacetate.
Cyclopropanation Reaction: The key step involves a cyclopropanation reaction, where the diazo compound reacts with the aldehyde in the presence of a chiral catalyst to form the cyclopropane ring with the desired stereochemistry.
Hydrolysis: The ester group in the cyclopropane intermediate is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with emphasis on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors for the cyclopropanation step and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or aldehydes.
Substitution: Produces nitro or halogenated derivatives.
Scientific Research Applications
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid: A non-chiral version of the compound.
2-(2,5-dimethoxyphenyl)propanoic acid: A structurally similar compound with a propanoic acid group instead of a cyclopropane ring.
Uniqueness
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other similar compounds
Properties
IUPAC Name |
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACWXAABXADULL-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H]2C[C@@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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